

# A Comprehensive Technical Guide to Boc-N-amido-PEG3-acid

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## Compound of Interest

Compound Name: *Boc-N-amido-PEG3-acid*

Cat. No.: *B611207*

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## Introduction

**Boc-N-amido-PEG3-acid** is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This molecule features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by a three-unit polyethylene glycol (PEG) spacer.[2][3] The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the two distinct functional groups allow for sequential and controlled conjugation to different molecules of interest.[2][3]

This guide provides an in-depth overview of the structure, properties, and common applications of **Boc-N-amido-PEG3-acid**, complete with detailed experimental protocols and data presented for clarity and ease of use.

## Core Properties and Specifications

The fundamental characteristics of **Boc-N-amido-PEG3-acid** are summarized below. These values are critical for stoichiometric calculations in experimental designs and for understanding the physicochemical contributions of the linker to a conjugate.

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>14</sub> H <sub>27</sub> NO <sub>7</sub> |
| Molecular Weight  | 321.37 g/mol                                    |
| CAS Number        | 1347750-75-7                                    |
| Purity            | Typically >95% or >98%                          |
| Appearance        | White to off-white solid or viscous oil         |
| Storage           | -20°C   |

## Chemical Structure

The structure of **Boc-N-amido-PEG3-acid** is defined by its three key components: the Boc-protected amine, the PEG3 spacer, and the terminal carboxylic acid.

Caption: Chemical structure of **Boc-N-amido-PEG3-acid**.

## Experimental Protocols

The utility of **Boc-N-amido-PEG3-acid** lies in its ability to undergo two key transformations: amide bond formation via its carboxylic acid and deprotection of the Boc group to reveal a primary amine.

### Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid group of **Boc-N-amido-PEG3-acid** to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary amine on a target molecule.

Materials:

- **Boc-N-amido-PEG3-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

- Amine-containing molecule (e.g., protein, peptide, small molecule)
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Coupling Buffer: Amine-free buffer such as PBS, HEPES, or bicarbonate, pH 7.2-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

#### Procedure:

- Preparation of Reagents:
  - Dissolve **Boc-N-amido-PEG3-acid** in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).
  - Immediately before use, prepare solutions of EDC and NHS/sulfo-NHS in the Activation Buffer.<sup>[4]</sup> EDC is moisture-sensitive and hydrolyzes in aqueous solutions.<sup>[4]</sup>
- Activation of Carboxylic Acid:
  - In a reaction vessel, combine **Boc-N-amido-PEG3-acid** with 1.5 molar equivalents of both EDC and NHS/sulfo-NHS in Activation Buffer.<sup>[5]</sup>
  - Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.<sup>[5]</sup>
- Conjugation to Amine-Containing Molecule:
  - Dissolve the target molecule in the Coupling Buffer. The pH should be between 7.2 and 8.5 to ensure the primary amine is deprotonated and reactive.<sup>[5]</sup>
  - Add the freshly activated Boc-N-amido-PEG3-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the PEG linker over the target molecule is a common starting point, but this should be optimized empirically.<sup>[5]</sup>
  - Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.<sup>[5]</sup>

- Quenching and Purification:
  - Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[\[5\]](#)[\[6\]](#)
  - Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.

## Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions to yield a free primary amine, which is then available for subsequent conjugation reactions.[\[7\]](#)

Materials:

- Boc-protected conjugate
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

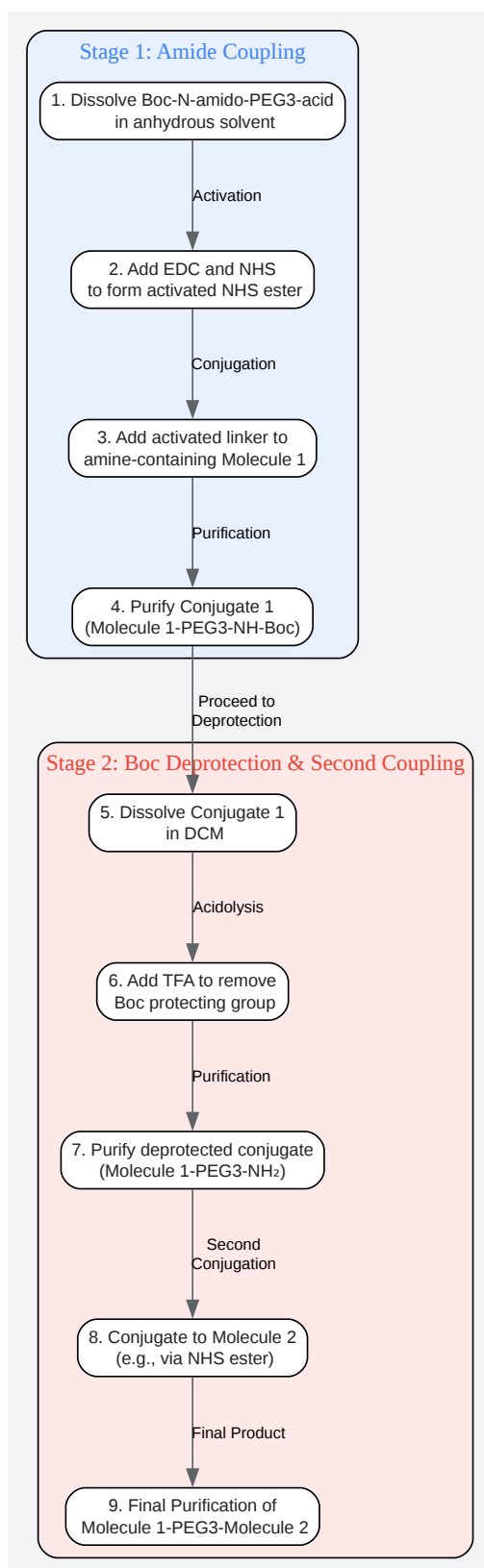
Procedure:

- Deprotection Reaction:
  - Dissolve the Boc-protected conjugate in anhydrous DCM.
  - Add an equal volume of TFA to the solution.[\[7\]](#) A typical ratio is 1:1 (v/v) DCM:TFA.
  - Stir the reaction mixture at room temperature for 1-2 hours.[\[7\]](#) Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[\[7\]](#)
- Work-up and Isolation:

- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.<sup>[7]</sup>
- To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated  $\text{NaHCO}_3$  solution to neutralize the acid.
- Wash the organic layer with brine, dry it over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the final deprotected conjugate.<sup>[5]</sup>

## Experimental Workflow Visualization

The following diagram illustrates a typical two-stage conjugation process utilizing **Boc-N-amido-PEG3-acid**.



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Caption: Experimental workflow for a two-stage conjugation.

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